

Application Notes: PF-04691502 Solubility and Use in Cell Culture

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Compound of Interest

Compound Name: PF-04691502

Cat. No.: B1684001

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Introduction

PF-04691502 is a potent, ATP-competitive dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] This agent targets all class I PI3K isoforms (α , β , δ , γ) and mTOR, key components of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2][5][6] **PF-04691502** has been shown to inhibit the proliferation of cancer cells, induce G1 cell cycle arrest, and promote apoptosis, demonstrating its potential as an antineoplastic agent.[7][1][8]

Mechanism of Action

PF-04691502 exerts its effects by inhibiting the kinase activity of both PI3K and mTOR.[1] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger required for the activation of downstream effectors like AKT.[3] By also targeting mTOR, a serine/threonine kinase that functions in two distinct complexes (mTORC1 and mTORC2), **PF-04691502** blocks signaling cascades that control protein synthesis and cell growth.[5][6] The dual inhibition leads to a comprehensive blockade of the pathway, reducing the phosphorylation of key downstream targets such as AKT, S6 ribosomal protein (S6RP), and 4E-binding protein 1 (4EBP1).

Data Presentation

Quantitative data for **PF-04691502** is summarized below. It is crucial to use fresh, anhydrous DMSO for preparing solutions, as moisture can reduce the solubility of the compound.^[7] For enhanced solubility, gentle warming at 37°C and sonication in an ultrasonic bath can be employed.^[9]

Table 1: Solubility of **PF-04691502** in DMSO

Parameter	Value	Source(s)
Molar Mass	425.48 g/mol	^[9]
Solubility	14 mg/mL (approximately 32.9 mM)	
≥ 10.625 mg/mL (with gentle warming)	^[9]	
Stock Solution	A common stock solution concentration is 10 mM.	^[10]

Table 2: In Vitro Inhibitory Concentrations of **PF-04691502**

Target / Process	IC ₅₀ / K _i Value (nM)	Cell Lines / Assay Type	Source(s)
PI3K α (K _i)	1.8	Cell-free assay	
PI3K β (K _i)	2.1	Cell-free assay	[7]
PI3K δ (K _i)	1.6	Cell-free assay	[7]
PI3K γ (K _i)	1.9	Cell-free assay	[7]
mTOR (K _i)	16	Cell-free assay	[7]
p-AKT (S473) IC ₅₀	3.8 - 20	BT20, SKOV3, U87MG	
p-AKT (T308) IC ₅₀	7.5 - 47	BT20, SKOV3, U87MG	[11]
Cell Proliferation IC ₅₀	179 - 313	U87MG, SKOV3, BT20	[11]
mTORC1 Activity IC ₅₀	32	PI3K-independent nutrient assay	[7]

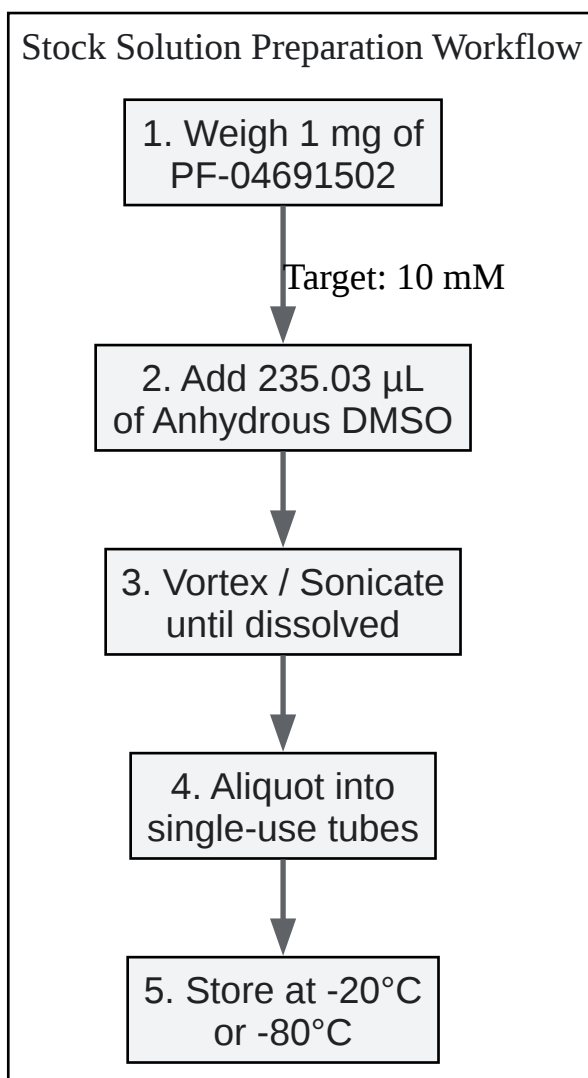
Experimental Protocols

1. Preparation of a 10 mM **PF-04691502** Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution from solid **PF-04691502**.

- Materials:
 - PF-04691502** (solid form, M.W. 425.48)
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes or vials
 - Calibrated balance and vortex mixer

- Procedure:
 - Weigh out 1 mg of solid **PF-04691502**.
 - To prepare a 10 mM stock solution, add 235.03 μ L of anhydrous DMSO to the 1 mg of **PF-04691502**.[\[11\]](#)
 - Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication can aid dissolution.[\[9\]](#)
 - Visually inspect the solution to ensure there are no visible particles.
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for up to one year.[\[11\]](#)



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Caption: Workflow for preparing a 10 mM stock solution of **PF-04691502**.

2. Protocol for Treating Cultured Cells with **PF-04691502**

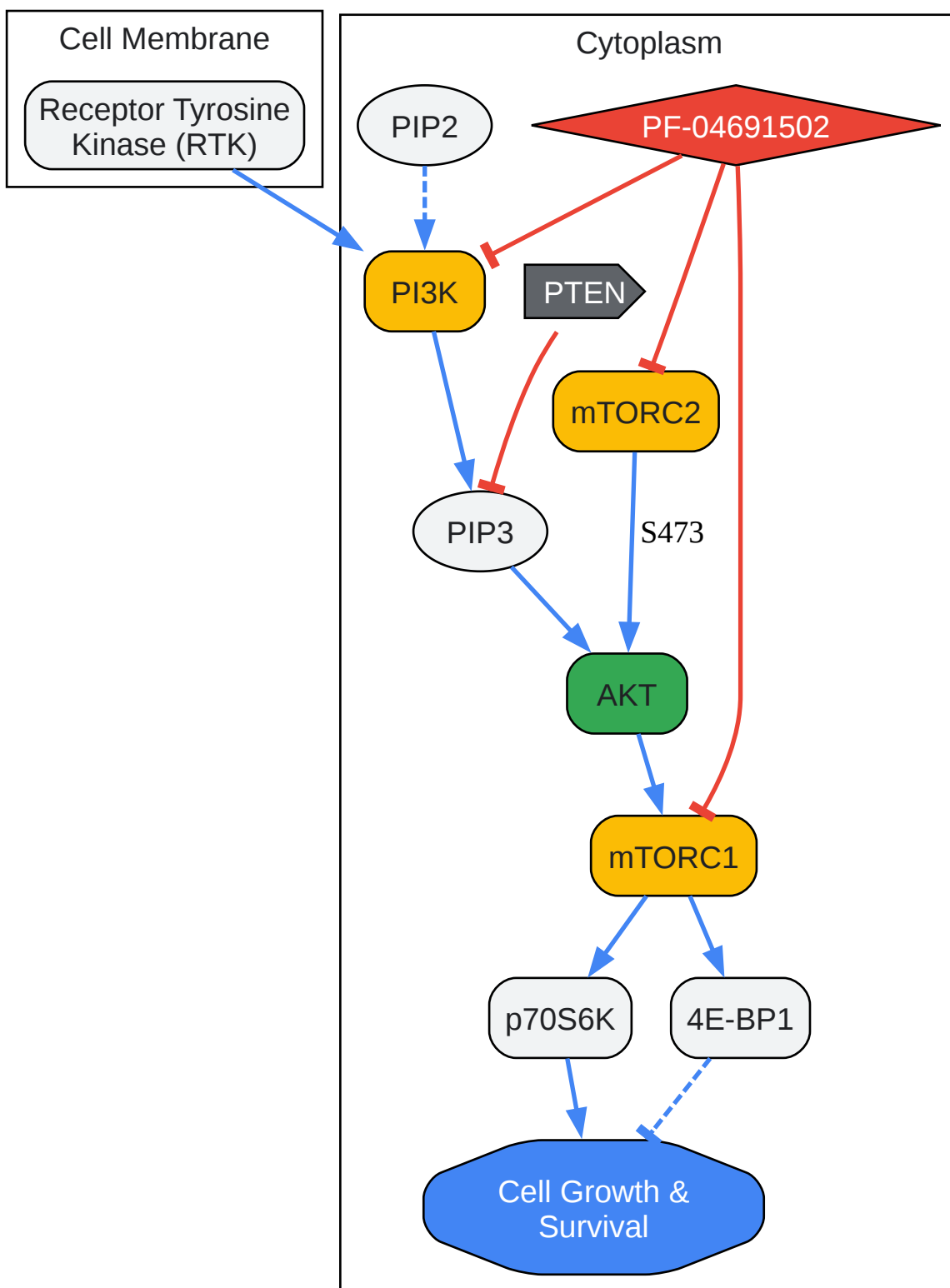
This protocol provides a general guideline for treating adherent cells in culture with **PF-04691502**.

- Materials:
 - 10 mM **PF-04691502** stock solution in DMSO

- Cultured cells in appropriate multi-well plates
- Complete cell culture medium
- Sterile pipette tips and tubes
- Procedure:
 - Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
 - Preparation of Working Solutions:
 - Thaw an aliquot of the 10 mM **PF-04691502** stock solution.
 - Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
 - Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.1% to 0.5% to avoid solvent-induced cytotoxicity.[\[9\]](#)[\[12\]](#)
 - Cell Treatment:
 - Remove the old medium from the cells.
 - Add the medium containing the desired final concentrations of **PF-04691502** to the respective wells.
 - Include a "vehicle control" group treated with the same final concentration of DMSO as the highest concentration of **PF-04691502** used.
 - Incubation: Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
 - Downstream Analysis: Following incubation, proceed with the planned cellular assays, such as proliferation assays (e.g., MTS), apoptosis analysis (e.g., caspase activity), or Western blotting for pathway-specific protein phosphorylation.[\[8\]](#)

Signaling Pathway and Visualization

PF-04691502 inhibits the PI3K/mTOR pathway at two critical nodes. The diagram below illustrates the signaling cascade and the points of inhibition.



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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by **PF-04691502**.

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